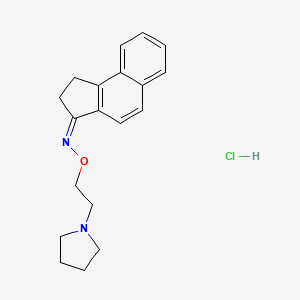
1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(1-pyrrolidinyl)ethyl)oxime monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(1-pyrrolidinyl)ethyl)oxime monohydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzene ring fused with an indene moiety and an oxime functional group attached to a pyrrolidinyl ethyl chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(1-pyrrolidinyl)ethyl)oxime monohydrochloride typically involves multiple steps. One common method includes the cycloaddition of 1H-indene-1,2,3-trione with norbornene via rhodium(I)-catalyzed carbon–carbon bond cleavage . This reaction is optimized using a catalytic system combining [Rh(COD)Cl]2 (5.0 mol%) and rac-BINAP (10 mol%) ligand . Various functional groups are tolerated under these conditions, allowing for the synthesis of diverse derivatives.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(1-pyrrolidinyl)ethyl)oxime monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxime and pyrrolidinyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with typical conditions involving moderate temperatures and inert atmospheres.
Major Products
Major products formed from these reactions include various substituted indene derivatives, amines, and ketones. The specific products depend on the reagents and conditions used.
Aplicaciones Científicas De Investigación
1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(1-pyrrolidinyl)ethyl)oxime monohydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of 1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(1-pyrrolidinyl)ethyl)oxime monohydrochloride involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. The compound’s structure allows it to interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3H-Benz[e]inden-3-one, 1,2-dihydro-2-methyl-: A similar compound with a methyl group instead of the pyrrolidinyl ethyl oxime.
1H-Inden-1-one, 2,3-dihydro-: Another related compound with a simpler structure lacking the oxime and pyrrolidinyl groups.
Uniqueness
1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(1-pyrrolidinyl)ethyl)oxime monohydrochloride is unique due to its specific functional groups and complex structure, which confer distinct chemical and biological properties
Propiedades
Número CAS |
157596-33-3 |
|---|---|
Fórmula molecular |
C19H23ClN2O |
Peso molecular |
330.8 g/mol |
Nombre IUPAC |
(Z)-N-(2-pyrrolidin-1-ylethoxy)-1,2-dihydrocyclopenta[a]naphthalen-3-imine;hydrochloride |
InChI |
InChI=1S/C19H22N2O.ClH/c1-2-6-16-15(5-1)7-8-18-17(16)9-10-19(18)20-22-14-13-21-11-3-4-12-21;/h1-2,5-8H,3-4,9-14H2;1H/b20-19-; |
Clave InChI |
BAVSYORKYQXZNT-BLTQDSCZSA-N |
SMILES isomérico |
C1CCN(C1)CCO/N=C\2/CCC3=C2C=CC4=CC=CC=C34.Cl |
SMILES canónico |
C1CCN(C1)CCON=C2CCC3=C2C=CC4=CC=CC=C34.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


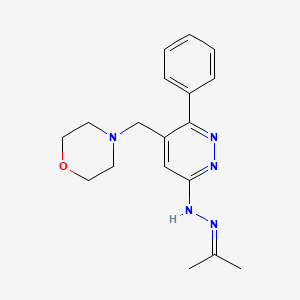
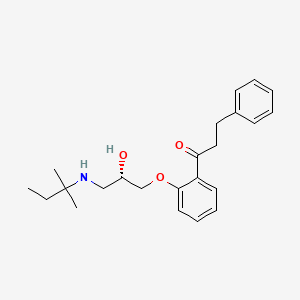
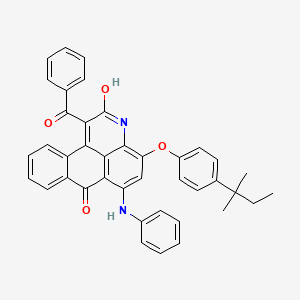
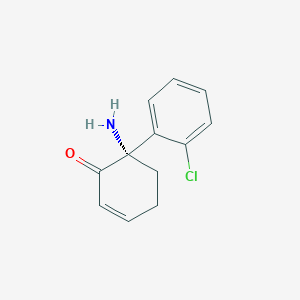
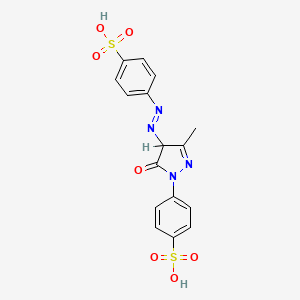
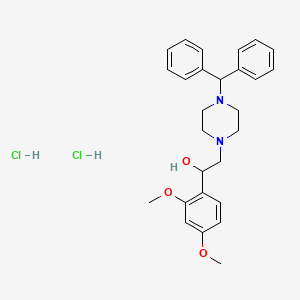
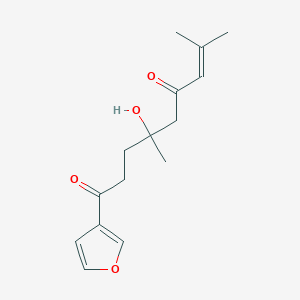
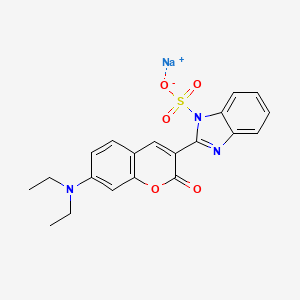
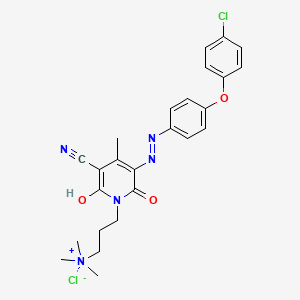
![4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline;hydrogen phosphate](/img/structure/B12777144.png)
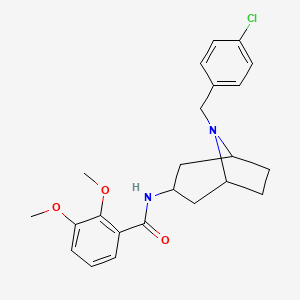
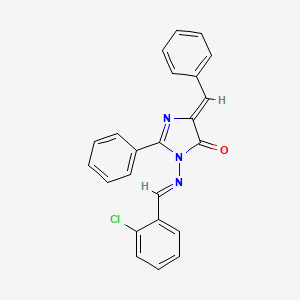
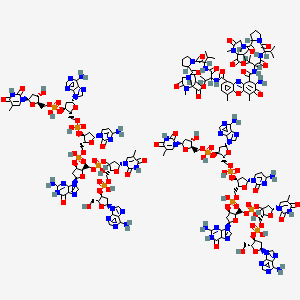
![31-oxo-9-aza-31-azoniadodecacyclo[33.10.2.02,30.05,29.07,27.08,24.010,23.011,20.013,18.032,46.036,41.043,47]heptatetraconta-1(45),2,4,8(24),10,12,14,16,18,22,25,28,32(46),37,39,43-hexadecaene-6,21,34,42-tetrone](/img/structure/B12777156.png)
